

SR-4835: A Comparative Analysis of CDK12 and CDK13 Inhibition

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Introduction: **SR-4835** is a potent and selective small molecule inhibitor targeting the transcriptional cyclin-dependent kinases CDK12 and CDK13.[1][2] These kinases, in complex with Cyclin K, play a crucial role in regulating gene expression by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which is essential for transcription elongation and the expression of genes involved in the DNA Damage Response (DDR).[3][4][5] This guide provides a detailed comparison of **SR-4835**'s activity on CDK12 versus CDK13, presenting key experimental data, methodologies, and the compound's unique mechanism of action.

Quantitative Analysis of Inhibitory Potency

Biochemical assays demonstrate that **SR-4835** is a highly potent dual inhibitor of both CDK12 and CDK13, with a notable preference for CDK13. The compound's high selectivity for the CDK12/CDK13 pair over other kinases has been confirmed through extensive kinase panel screening.[6][7]

Parameter	CDK12	CDK13	Reference
IC50	99 nM	4.9 nM	[8]
Kd (Binding Affinity)	98 nM	4.9 nM	[8][9]
Cellular EC50 (p-RNA Pol II)	105.5 nM (MDA-MB- 231 cells)	105.5 nM (MDA-MB- 231 cells)	[9]

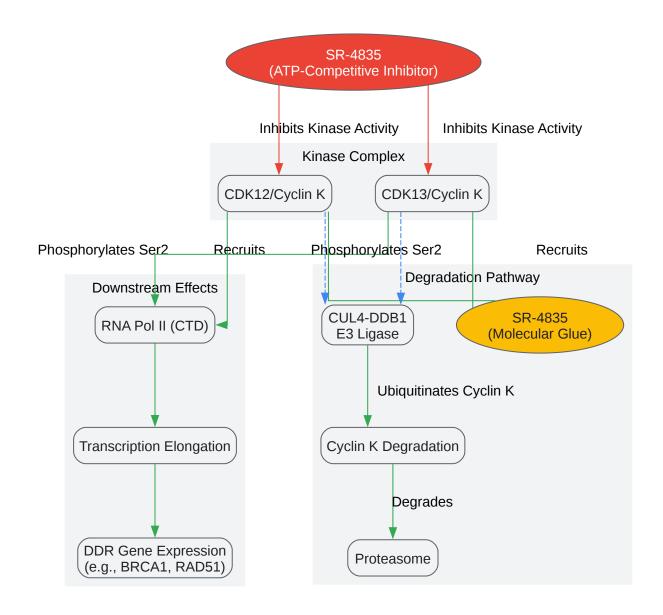


- IC50: The half-maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.
- Kd: The dissociation constant, indicating the binding affinity of the inhibitor to the kinase. A
 lower Kd value signifies a higher binding affinity.
- Cellular EC50: The half-maximal effective concentration in a cell-based assay, measuring the functional outcome of target inhibition (in this case, phosphorylation of RNA Polymerase II).

Mechanism of Action: Dual Inhibition and Molecular Glue Activity

SR-4835 exhibits a multi-faceted mechanism of action. It acts as a reversible, ATP-competitive inhibitor, binding to the kinase active site.[1][10] However, beyond simple kinase inhibition, SR-4835 also functions as a "molecular glue."[10][11][12][13] It induces a conformational change in the CDK12/Cyclin K and CDK13/Cyclin K complexes, promoting their interaction with the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[11][12] This leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K, the essential regulatory partner for both CDK12 and CDK13.[11][12][13] This degradation of Cyclin K provides a secondary, more durable mechanism for shutting down CDK12/13 activity. Some studies also suggest that SR-4835 binding can allosterically activate the dissociation of the CDK12/13-Cyclin K complex, further contributing to the loss of kinase activity.[14]





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Caption: Mechanism of SR-4835 action on CDK12/13 signaling pathways.

Experimental Protocols



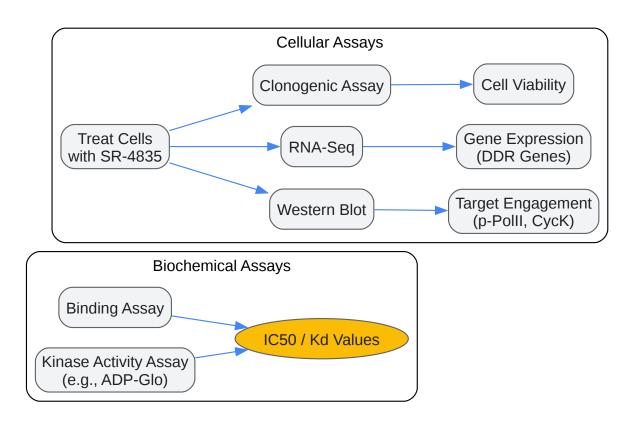
The specificity and potency of **SR-4835** have been determined through a series of biochemical and cellular assays.

- 1. Biochemical Kinase Assays (IC50/Kd Determination)
- Objective: To measure the direct inhibitory effect of SR-4835 on purified kinase activity and its binding affinity.
- Methodology:
 - Recombinant human CDK12/Cyclin K and CDK13/Cyclin K enzyme complexes are used.
 - Assays are typically performed using a radioactive format (e.g., ³²P-ATP or ³³P-ATP) or luminescence-based methods like ADP-Glo.[1][15]
 - A known substrate, such as a peptide derived from the C-terminal domain of RNA Polymerase II, is included in the reaction.
 - SR-4835 is serially diluted and added to the reaction mixture containing the kinase, substrate, and ATP.
 - The amount of phosphorylated substrate is quantified to determine the level of kinase inhibition at each drug concentration.
 - IC50 values are calculated by fitting the dose-response data to a suitable equation (e.g., Morrison quadratic equation for tight-binding inhibitors).[1]
 - Binding affinity (Kd) is often determined using competition binding assays or biophysical methods.
- 2. Cellular Assays (Target Engagement and Functional Outcomes)
- Objective: To confirm that SR-4835 inhibits CDK12/13 in a cellular context and to measure its downstream functional consequences.
- Methodology:
 - Immunoblotting (Western Blot):



- Cancer cell lines (e.g., triple-negative breast cancer lines like MDA-MB-231) are treated with varying concentrations of SR-4835.[4][9]
- After treatment, cell lysates are collected and proteins are separated by gel electrophoresis.
- Antibodies are used to detect the levels of specific proteins, including:
 - Phospho-RNA Polymerase II (Ser2) to measure direct target inhibition.[4]
 - Total Cyclin K levels to assess degradation.[11]
 - DDR proteins (e.g., BRCA1, RAD51, ATM) to quantify downstream effects on gene expression.[4]
 - Markers of DNA damage (yH2AX) and apoptosis (cleaved PARP).[9][11]
- Clonogenic Survival Assays:
 - Cells are plated at low density and treated with SR-4835 for an extended period (e.g., 7-10 days).[8]
 - The ability of single cells to proliferate and form colonies is assessed. This assay measures the long-term impact of the compound on cell viability and proliferation.[8]
- RNA-Sequencing (RNA-seq):
 - Cells are treated with SR-4835, and total RNA is extracted.
 - High-throughput sequencing is used to analyze changes in the global transcriptome.
 - This method confirms that **SR-4835** treatment leads to the downregulation of genes involved in DNA repair and recombination, consistent with CDK12/13 inhibition.[6][7]





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